molecular formula C10H5ClF3NO B6294424 5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole CAS No. 2142109-62-2

5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole

Cat. No.: B6294424
CAS No.: 2142109-62-2
M. Wt: 247.60 g/mol
InChI Key: AQDBPMPMTQENJO-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole is an organic compound with the molecular formula C10H5ClF3NO. It is characterized by the presence of an oxazole ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)benzoyl chloride with an appropriate amine to form the corresponding amide, which is then cyclized to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use, such as its biological activity or role in chemical reactions. Detailed studies are required to elucidate these mechanisms fully .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloro-4-(trifluoromethyl)phenyl)oxazole
  • 5-(2-Chloro-5-(trifluoromethyl)phenyl)furfural
  • 2-Chloro-5-(trifluoromethyl)phenylboronic acid

Uniqueness

5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-8-2-1-6(10(12,13)14)3-7(8)9-4-15-5-16-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDBPMPMTQENJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CN=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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